molecular formula C21H36O3 B1143403 4-Methylcyclohexanone CAS No. 1331-22-2

4-Methylcyclohexanone

Cat. No.: B1143403
CAS No.: 1331-22-2
M. Wt: 336.51
InChI Key:
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Description

4-Methylcyclohexanone is a cyclic ketone with the molecular formula C₇H₁₂O. It is a colorless liquid with a characteristic odor and is used in various industrial and research applications. The compound is also known by other names such as p-Methyl cyclohexanone and 4-Methyl-1-cyclohexanone .

Mechanism of Action

Target of Action

4-Methylcyclohexanone is a cyclic flavor ketone

Biochemical Pathways

It’s known that it can be prepared by oxidation of methylcyclohexane as well as partial hydrogenation of the corresponding cresol . .

Result of Action

Given its presence in volatile oil of roasted sesame seeds , it may contribute to the flavor profile of these seeds.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stabilitySafety data sheets suggest that it should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces . This suggests that certain environmental conditions could potentially affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcyclohexanone can be synthesized through the oxidation of 4-methylcyclohexanol. One common method involves dissolving 4-methylcyclohexanol in a solvent like perfluorodecalin, followed by the addition of a catalyst such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl), hydrochloric acid, and sodium nitrate. The reaction is carried out under an oxygen atmosphere at 45°C for 0.5 hours .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of toluene to form methylcyclohexane, which is then oxidized to yield this compound. The process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound oxime.

    Reduction: 4-Methylcyclohexylamine.

    Substitution: Substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-Methylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its presence in natural products like the volatile oil of roasted sesame seeds also highlights its unique flavoring properties .

Properties

IUPAC Name

4-methylcyclohexan-1-one
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InChI

InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h6H,2-5H2,1H3
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InChI Key

VGVHNLRUAMRIEW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CC1
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID5060435
Record name Cyclohexanone, 4-methyl-
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Molecular Weight

112.17 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; musty animalistic odour
Record name 4-Methylcyclohexanone
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Record name 4-Methylcyclohexanone
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Boiling Point

169.00 to 171.00 °C. @ 760.00 mm Hg
Record name 4-Methylcyclohexanone
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Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 4-Methylcyclohexanone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.924-0.934
Record name 4-Methylcyclohexanone
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Vapor Pressure

1.5 [mmHg]
Record name 4-Methylcyclohexanone
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CAS No.

589-92-4, 1331-22-2
Record name 4-Methylcyclohexanone
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Record name 4-METHYLCYCLOHEXANONE
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Melting Point

-40.6 °C
Record name 4-Methylcyclohexanone
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